molecular formula C24H27ClN4OS B2667774 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE CAS No. 1189418-76-5

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2667774
CAS No.: 1189418-76-5
M. Wt: 455.02
InChI Key: PLJWMTQBAPJQSK-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a spirocyclic triazole derivative with a complex heterocyclic framework. Its structure features a 1,4,8-triazaspiro[4.5]decane core substituted with a 4-chlorophenyl group, a methyl group at position 8, and a thioacetamide moiety linked to a 3,5-dimethylphenyl group. Its synthesis likely involves multi-step reactions, including spirocyclization and sulfanyl-acetamide coupling, as inferred from analogous methods in spirocyclic compound synthesis .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-16-12-17(2)14-20(13-16)26-21(30)15-31-23-22(18-4-6-19(25)7-5-18)27-24(28-23)8-10-29(3)11-9-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJWMTQBAPJQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Key steps include:

    Formation of the Spirocyclic Core: This involves cyclization reactions under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often requires the use of chlorinating agents.

    Attachment of the Dimethylphenyl Group: This is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be drawn based on structural motifs and synthesis strategies:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Reported Activity/Use
Target Compound 1,4,8-Triazaspiro[4.5]decane 4-Cl-C₆H₄, CH₃, S-linked acetamide Unknown (theoretical CNS/antimicrobial)
Desmethylclozapine (8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine) Dibenzodiazepine Cl, piperazine Antipsychotic intermediate
Clozapine-like analogues Tricyclic lactam derivatives Varied aromatic/heterocyclic substituents Investigated for hematological safety
SHELX-refined spirocyclic compounds (hypothetical) Spiroheterocycles Diverse halogen/alkyl groups Crystallography applications

Key Observations :

Structural Complexity : The target compound’s spirocyclic triazole core distinguishes it from simpler dibenzodiazepines (e.g., desmethylclozapine) . This complexity may enhance binding specificity but complicate synthesis.

The 3,5-dimethylphenyl acetamide moiety may improve lipid solubility and blood-brain barrier penetration, a feature seen in CNS-targeting drugs .

Research Findings and Limitations

  • Biological Activity: No experimental data for the target compound were found in the evidence. However, structurally related spirocyclic triazoles are reported in literature (outside provided sources) to exhibit kinase inhibition or antimicrobial effects.
  • Synthetic Feasibility : The synthesis of similar compounds (e.g., desmethylclozapine) involves transition-metal-mediated steps , which may align with the target’s hypothesized route.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic structure , which is significant for its biological interactions. The presence of the sulfanyl group and aromatic rings contributes to its chemical reactivity and affinity towards biological targets.

Chemical Formula

  • Molecular Formula : C19H22ClN5OS
  • IUPAC Name : this compound

The exact mechanisms of action for this compound are still under investigation. However, it is believed to interact with specific targets such as enzymes or receptors involved in critical biological pathways. The spirocyclic structure may facilitate unique interactions that modulate these targets' activities.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Anticancer Activity : Some studies suggest that triazaspiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with sulfanyl groups have demonstrated antibacterial activity against various strains of bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamideAnticancer and antimicrobialSimilar spirocyclic structure
2-{[3-(4-methylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamideModerate AChE inhibitionVariations in substituents affect activity

Antimicrobial Activity

In a study assessing the antimicrobial properties of related compounds, the synthesized derivatives showed varying degrees of effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group was correlated with enhanced antibacterial activity .

Enzyme Inhibition Studies

Research has indicated that similar triazaspiro compounds exhibit strong inhibitory activity against AChE and urease. For example:

  • Compounds were tested for their ability to inhibit AChE, showing promising results in modulating cholinergic signaling pathways .

In Vivo Studies

Preliminary in vivo studies on related compounds have suggested potential applications in treating neurological disorders due to their interaction with neurotransmitter systems .

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